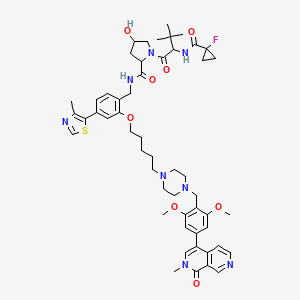

(2S,4R)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VZ 185 is a potent and selective degrader of bromodomain-containing protein 7 (BRD7) and bromodomain-containing protein 9 (BRD9). It is a proteolysis targeting chimera (PROTAC) compound that has shown high stability in plasma and microsomes, as well as high aqueous kinetic solubility . VZ 185 is suitable for both in vitro and in vivo studies and has been developed through collaboration between researchers at the University of Dundee, Boehringer Ingelheim, and Promega .

Méthodes De Préparation

The synthesis of VZ 185 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD7/BRD9) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Ligand Synthesis: The ligands for BRD7/BRD9 and the E3 ubiquitin ligase are synthesized separately.

Linker Attachment: A linker molecule is attached to one of the ligands.

Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.

Industrial production methods for VZ 185 are not widely documented, but the compound is available for research purposes from various suppliers .

Analyse Des Réactions Chimiques

VZ 185 primarily undergoes degradation reactions rather than traditional chemical reactions like oxidation or reduction. As a PROTAC, it facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, BRD7 and BRD9 . The major products formed from these reactions are the degraded protein fragments of BRD7 and BRD9.

Applications De Recherche Scientifique

VZ 185 has a wide range of scientific research applications, including:

Mécanisme D'action

VZ 185 exerts its effects through a mechanism known as targeted protein degradation. It binds to BRD7 and BRD9, recruiting an E3 ubiquitin ligase to these proteins. This leads to the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome . The degradation of these proteins disrupts their function, which can be beneficial in treating diseases where BRD7 and BRD9 are overexpressed .

Comparaison Avec Des Composés Similaires

VZ 185 is unique in its high selectivity and potency for degrading BRD7 and BRD9. Similar compounds include other PROTACs targeting bromodomain-containing proteins, such as:

ARV-771: A PROTAC targeting BRD4.

dBET1: A PROTAC targeting BRD4.

These compounds share a similar mechanism of action but differ in their target specificity and potency. VZ 185 stands out due to its dual targeting of BRD7 and BRD9, making it a valuable tool for studying these specific proteins .

Propriétés

Formule moléculaire |

C53H67FN8O8S |

|---|---|

Poids moléculaire |

995.2 g/mol |

Nom IUPAC |

N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67) |

Clé InChI |

ZAGCLFXBHOXXEN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B12304381.png)

![5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B12304471.png)

![Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-](/img/structure/B12304483.png)

![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)